5-deoxy-L-ribose
Overview
Description
5-deoxy-L-ribose is a derivative of the ribose sugar where the 5-hydroxyl group is absent. This structural modification gives it unique properties and makes it a subject of interest in the synthesis of various analogs that can be used in biochemical and pharmaceutical applications. The papers provided discuss different synthetic approaches and derivatives of 5-deoxy-L-ribose, highlighting its versatility in chemical synthesis .
Synthesis Analysis
The synthesis of 5-deoxy-L-ribose and its derivatives is a key area of research. In one study, the compound methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-DL-lyxo-furanoside was synthesized through the Birch reduction of 2-methyl-3-furoic acid . Another research paper describes the preparation of a precursor to a hydroxymethylene analog of d-ribose 5-phosphate, which is a 5-deoxy-5-(dihydroxyphosphinoyl)hydroxymethyl derivative, highlighting the potential for creating phosphate analogs . Additionally, a stereospecific synthesis of L-deoxyribose was achieved using inexpensive D-galactose, demonstrating an efficient route to obtain L-deoxyribose and its ribosides .
Molecular Structure Analysis
The molecular structure of 5-deoxy-L-ribose is characterized by the absence of the 5-hydroxyl group, which is typically present in ribose. This structural difference is crucial for the synthesis of various analogs and derivatives. The papers discuss compounds where the 5-deoxy structure has been modified further, such as the introduction of a hydroxymethyl group or the creation of isopropylidene derivatives . These modifications can significantly alter the reactivity and interaction of the sugar with other molecules.
Chemical Reactions Analysis
The chemical reactivity of 5-deoxy-L-ribose derivatives is explored through various reactions. For instance, the synthesis of ribofuranoside derivatives involves the use of Birch reduction, a method that can reduce aromatic rings to cyclohexadienes . The preparation of phosphate analogs involves the incorporation of a phosphonic acid residue, which can mimic the function of natural phosphates in biochemical pathways . The stereospecific synthesis of L-deoxyribose and its ribosides involves key steps such as deoxygenation and inversion of hydroxy groups, which are critical for the formation of the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-deoxy-L-ribose and its derivatives are influenced by their molecular structure. The absence of the 5-hydroxyl group and the introduction of other functional groups can affect properties such as solubility, reactivity, and the ability to form bonds with other molecules. These properties are essential for the potential use of these compounds in medicinal chemistry and as tools in molecular biology. The papers do not provide explicit details on the physical properties but focus on the synthesis and potential applications of the derivatives .
Scientific Research Applications
Biosynthesis and Enzymatic Activity
5-deoxy-L-ribose is significant in the field of biosynthesis, especially in the study of enzymes like 2-deoxy-d-ribose 5-phosphate aldolase (DERA). DERA is crucial for the synthesis of 2-deoxysugars, which have a wide range of applications, including drug manufacturing. Innovations in enzyme activity, especially through mutation and whole-cell transformation strategies, have led to significant improvements in the yield of 2-deoxy-d-ribose, demonstrating its potential for large-scale production. Additionally, these advances have also facilitated the efficient production of other sugars like 2-deoxy-d-altrose, 2-deoxy-l-xylose, and 2-deoxy-l-ribose (Li et al., 2015).
Synthetic Methods and Applications
The synthesis of 2-deoxy-L-ribose, a key intermediate in the synthesis of L-nucleosides, has been a subject of extensive research. Various synthetic methods have been developed and refined, utilizing starting materials such as L-arabinose, D-xylose, D-galactose, L-ascorbic acid, and D-glucono-1,4-lactone. The progress in these synthetic methods underscores the importance of 5-deoxy-L-ribose in the synthesis of complex molecules (You, 2007).
Industrial Biocatalyst Applications
5-deoxy-L-ribose is relevant in the context of industrial biocatalysts like DERA, which is involved in forming C–C bonds to generate multiple chiral centers. This makes it an important route for producing key chiral compounds. Despite challenges like low activity and poor stability, advancements in biotechnology, including the cloning of new DERAs from extremophilic microorganisms and rational design engineering, have significantly enhanced the practical applications of DERA in large-scale production (Fei et al., 2017).
Catalytic Activity and Enzyme Mimics
Research has also explored the catalytic activity of polymers containing ribose rings, highlighting the potential of 5-deoxy-L-ribose and its derivatives in enzyme mimicry. These polymers have demonstrated the ability to catalyze a variety of reactions, including the hydrolysis and esterification of substrates, attributing their catalytic activity to the vic-cis-diols of riboses on polymer chains. This attribute showcases the biochemical significance and potential applications of 5-deoxy-L-ribose in mimicking enzyme activities (Han et al., 2003).
Safety And Hazards
Future Directions
The future of 5-deoxy-L-ribose lies in its potential applications in the pharmaceutical industry . It is an ideal starting material for synthesizing L-nucleosides analogues, an important class of antiviral drugs . Furthermore, the biotechnological production of L-ribose has gained considerable attention, as it exhibits many merits over the chemical approaches .
properties
IUPAC Name |
(2S,3S,4S)-2,3,4-trihydroxypentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-LMVFSUKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595358 | |
Record name | 5-Deoxy-L-ribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-deoxy-L-ribose | |
CAS RN |
18555-65-2 | |
Record name | 5-Deoxy-L-ribose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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